molecular formula C12H15BF3NO2 B14072550 (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid

(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14072550
M. Wt: 273.06 g/mol
InChI Key: YLQFZWUTQXOXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, difluoromethyl derivatives, and substituted piperidine compounds .

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development .

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

[3-piperidin-4-yl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BF3NO2/c14-12(15,16)11-2-1-9(13(18)19)7-10(11)8-3-5-17-6-4-8/h1-2,7-8,17-19H,3-6H2

InChI Key

YLQFZWUTQXOXGU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)C2CCNCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.